molecular formula C21H21N3O3S B2535651 (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1334377-21-7

(E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B2535651
CAS No.: 1334377-21-7
M. Wt: 395.48
InChI Key: GZKACJJLWJCZRC-SDNWHVSQSA-N
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Description

(E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidinone core, a phenyl group, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the phenyl and tolyl groups through a series of substitution and coupling reactions. The final step often involves the formation of the sulfonamide linkage under mild conditions to ensure the integrity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The phenyl and tolyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in areas such as polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide include other pyrimidinone derivatives and sulfonamide compounds. Examples include:

  • (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(m-tolyl)ethenesulfonamide
  • (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(o-tolyl)ethenesulfonamide

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-17-7-9-18(10-8-17)11-14-28(26,27)23-12-13-24-16-22-20(15-21(24)25)19-5-3-2-4-6-19/h2-11,14-16,23H,12-13H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKACJJLWJCZRC-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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